Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
Description
Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a hybrid molecule featuring a benzofuran core linked to a piperidine ring via a methanone bridge. The piperidine moiety is further substituted with a pyridin-2-ylthio methyl group, introducing sulfur-based electron-rich properties. This structure combines aromaticity (benzofuran and pyridine) with conformational flexibility (piperidine), making it a candidate for diverse biological applications.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c23-20(18-13-16-5-1-2-6-17(16)24-18)22-11-8-15(9-12-22)14-25-19-7-3-4-10-21-19/h1-7,10,13,15H,8-9,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRQQJXVYPKRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran core One common method involves the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions to form benzofuran The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzofuran intermediate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid under strong oxidizing conditions.
Reduction: The carbonyl group in the methanone bridge can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The pyridin-2-ylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzofuran-2-carboxylic acid.
Reduction: Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1. Antimicrobial Properties:
Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. A study highlighted the synthesis of various benzofuran derivatives that demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
2. Anti-inflammatory Activity:
Benzofuran derivatives have been evaluated for their anti-inflammatory properties. In vivo studies using rat paw edema models demonstrated that these compounds effectively reduce inflammation, suggesting potential applications in treating inflammatory diseases . The anti-inflammatory action is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
3. Anticancer Activity:
Recent investigations have shown that benzofuran derivatives possess anticancer properties. They have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structure of benzofuran allows for interaction with multiple cellular targets, making it a promising scaffold for developing anticancer agents.
4. Neuroprotective Effects:
Some studies have suggested that benzofuran derivatives may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's disease. These compounds are believed to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress .
Synthesis and Characterization
The synthesis of Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds.
- Piperidine Derivative Synthesis: The piperidine ring is constructed via amine alkylation processes.
- Thioether Formation: The introduction of the pyridine-thioether moiety is accomplished through nucleophilic substitution reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .
Case Studies
Case Study 1: Antimicrobial Evaluation
A series of benzofuran derivatives were synthesized and screened for antimicrobial activity against resistant strains of bacteria. Compounds demonstrated varying levels of inhibition, with some showing efficacy comparable to standard antibiotics, highlighting their potential as new therapeutic agents against multidrug-resistant infections .
Case Study 2: Anti-inflammatory Mechanism
In a study assessing anti-inflammatory effects, several benzofuran derivatives were tested in animal models for their ability to reduce paw edema induced by carrageenan injection. Results indicated a significant reduction in inflammation markers, suggesting that these compounds could serve as effective anti-inflammatory agents in clinical settings .
Mechanism of Action
The mechanism of action of benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The pyridin-2-ylthio group could enhance binding affinity or specificity, while the piperidine ring may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The compound’s uniqueness lies in its benzofuran-2-yl and pyridin-2-ylthio groups, distinguishing it from analogs with simpler aryl or heteroaryl substituents. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
Key Observations :
Physicochemical and Analytical Data
Table 3: Analytical Comparison
Key Observations :
- The target compound’s benzofuran and pyridinylthio groups would likely increase lipophilicity, leading to longer HPLC retention times compared to 22b .
- ¹H-NMR of analogs shows distinct signals for aryl protons (δ 6.8–7.9 ppm) and trifluoromethyl groups (δ 7.4 ppm), suggesting similar diagnostic peaks for the target compound’s pyridinylthio moiety .
Biological Activity
Benzofuran derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a novel structure that combines the benzofuran moiety with a piperidine and pyridine component, suggesting potential pharmacological applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran ring , a piperidine ring , and a pyridine-thioether linkage, which are known to impart various biological properties.
Anticancer Activity
Recent studies indicate that benzofuran derivatives exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, one study reported an IC50 value of 0.126 μM for a related benzofuran derivative against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.126 | |
| Compound B | MCF-7 | 0.87 | |
| Benzofuran Derivative | Various (General) | 0.25 - 1 |
Antimicrobial Activity
The antimicrobial efficacy of benzofuran derivatives has also been documented. A study evaluated the antibacterial activity against several Gram-positive bacteria, demonstrating that certain derivatives exhibited MIC values ranging from 0.25 to 1 μg/mL . This suggests that the benzofuran scaffold can be optimized for enhanced antimicrobial properties.
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 0.5 | |
| Compound D | Enterococcus faecalis | 1 |
Anti-inflammatory and Antioxidant Activity
Benzofurans are also noted for their anti-inflammatory and antioxidant properties. A comparative analysis showed that novel benzofurans displayed mild antioxidant activity compared to standard ascorbic acid, while also demonstrating anti-inflammatory effects in vivo .
Table 3: Biological Activities of Benzofuran Derivatives
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Mild compared to ascorbic acid | |
| Anti-inflammatory | Significant in vivo effects |
Case Studies and Research Findings
- Case Study on Anticancer Efficacy : In a pharmacodynamic study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with a benzofuran derivative significantly inhibited lung metastasis compared to control groups .
- Structure-Activity Relationship (SAR) : A comprehensive SAR study revealed that modifications in the benzofuran structure could enhance anticancer activity while reducing toxicity towards normal cells . This highlights the importance of structural optimization in drug design.
- Toxicity Assessment : Toxicological evaluations indicated that certain benzofuran derivatives did not exhibit acute toxicity at doses up to 2000 mg/kg in animal models, suggesting a favorable safety profile for further development .
Q & A
Q. What are the standard synthetic routes for Benzofuran-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone?
The compound is synthesized via a multi-step protocol involving:
- Coupling reactions : A benzofuran-2-carboxylic acid derivative is coupled to a piperidine scaffold functionalized with a pyridin-2-ylthio group. This is achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or DMF .
- Purification : Column chromatography (e.g., n-hexane/EtOAC gradients) isolates intermediates, with final compounds purified via recrystallization or preparative HPLC .
- Key intermediates : Piperidin-4-ylmethanone derivatives are synthesized first, followed by thioether formation using pyridin-2-ylthiol .
Q. How is the structural integrity of this compound confirmed?
- 1H/13C-NMR : Assignments of aromatic protons (δ 6.8–8.5 ppm for benzofuran and pyridine moieties) and piperidine methylene groups (δ 2.5–3.5 ppm) confirm connectivity .
- HPLC : Retention times (e.g., 11–13 minutes) and peak areas (>95%) validate purity .
- Elemental analysis : Discrepancies ≤0.4% between calculated and observed C/H/N ratios indicate purity, though minor deviations may arise from residual solvents .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Yield optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling) or Lewis acids (e.g., ZnCl₂) enhance reaction efficiency .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during thioether formation .
- Reagent stoichiometry : Excess pyridin-2-ylthiol (1.2–1.5 equivalents) drives thioetherification to completion .
Note: Yields for analogous compounds range from 8% (complex triazole derivatives) to 99% (simple amides), highlighting the need for tailored optimization .
Q. How should researchers resolve contradictions between NMR and elemental analysis data?
- Scenario : If elemental analysis shows a C/H/N mismatch despite NMR purity:
- Repurification : Re-crystallize the compound using alternative solvents (e.g., CHCl₃/MeOH) to remove non-volatile impurities .
- Mass spectrometry : High-resolution MS (HRMS) identifies adducts or degradation products not detected by NMR .
- Thermogravimetric analysis (TGA) : Assess residual solvent content contributing to elemental discrepancies .
Q. What experimental designs are recommended for evaluating biological activity?
- In vitro assays : Use kinase inhibition or receptor-binding assays, given the compound’s structural similarity to benzoylpiperidine derivatives with reported activity .
- Dose-response studies : Test concentrations from 1 nM–100 µM to determine IC₅₀ values.
- Control compounds : Include structurally related analogs (e.g., 4-isopropylphenyl or 4-cyclopropylphenyl variants) to establish structure-activity relationships (SAR) .
Q. Which advanced techniques supplement HPLC for purity analysis?
- Chiral chromatography : Resolves enantiomers if stereocenters are present (e.g., piperidine derivatives with axial chirality) .
- NMR diffusion-ordered spectroscopy (DOSY) : Detects low-level impurities with similar retention times .
- X-ray crystallography : SHELX-refined structures validate molecular geometry, particularly for polymorphic forms .
Q. How can solubility challenges in bioassays be addressed?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve bioavailability .
- Salt formation : Synthesize hydrochloride or trifluoroacetate salts for ionic derivatives .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
